1,1,1-Trichloro-2,2-difluoroethane

Description

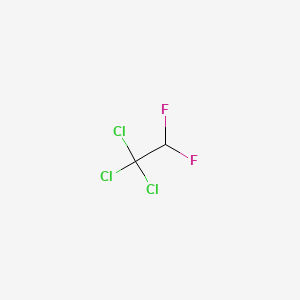

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2,2-difluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTZCQIUXDONLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3F2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075231 | |

| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-12-1 | |

| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1-trichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,1-Trichloro-2,2-difluoroethane physical properties

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trichloro-2,2-difluoroethane

Introduction

This compound, a member of the hydrochlorofluorocarbon (HCFC) family of compounds, is a halogenated hydrocarbon with the chemical formula C₂HCl₃F₂. As with many halogenated ethanes, the precise arrangement of its constituent atoms gives rise to several isomers, each with distinct physical properties. This guide focuses specifically on the 1,1,1-trichloro-2,2-difluoro- isomer (CAS No. 354-12-1). Understanding the physical properties of this compound is essential for researchers and scientists in fields ranging from materials science to atmospheric chemistry, particularly for assessing its environmental fate, potential applications as a chemical intermediate, and for distinguishing it from its more commonly documented isomers like HCFC-122 (1,2,2-Trichloro-1,1-difluoroethane).

This document provides a consolidated overview of the core physical properties, thermodynamic data, safety considerations, and experimental methodologies pertinent to this compound, grounded in authoritative sources.

Chemical Identification and Molecular Structure

Precise identification is the cornerstone of chemical and physical property analysis. The nomenclature and structural representation distinguish this compound from its isomers, which can exhibit significantly different behaviors.

Nomenclature and Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 354-12-1 | [1][2] |

| Molecular Formula | C₂HCl₃F₂ | [1][2] |

| Molecular Weight | 169.38 g/mol | [1][2] |

| Synonyms | 2,2-Difluoro-1,1,1-trichloroethane | [1] |

| InChI | InChI=1S/C2HCl3F2/c3-2(4,5)1(6)7/h1H | [1][2] |

| InChIKey | RDTZCQIUXDONLZ-UHFFFAOYSA-N | [1][2] |

| SMILES | FC(F)C(Cl)(Cl)Cl | [2] |

Molecular Structure

The spatial arrangement of atoms dictates the molecule's polarity, intermolecular forces, and consequently, its bulk physical properties. In this compound, one carbon atom is bonded to three chlorine atoms, while the second carbon is bonded to two fluorine atoms and one hydrogen atom. This asymmetric distribution of electronegative halogens creates a polar molecule.

Caption: 2D representation of this compound.

Core Physical and Chemical Properties

The physical properties of a compound determine its state under given conditions and its behavior in various systems. It is critical to note that experimental data for the 1,1,1-trichloro-2,2-difluoro- isomer is less prevalent in the literature compared to its isomer, 1,2,2-trichloro-1,1-difluoroethane (HCFC-122, CAS 354-21-2), which has a reported boiling point of approximately 72-75°C[3][4].

| Property | Value | Notes and Conditions | Source |

| Boiling Point | -41 °C | At standard pressure. Note: This value appears anomalous when compared to isomers and requires further verification. | [2] |

| Density | 1.07 g/cm³ | at 20 °C | [2] |

| Vapor Pressure | 19.7 kPa | at 20 °C | [2] |

| Solubility | Poorly soluble in water, soluble in organic solvents. | This is a general characteristic of similar halogenated hydrocarbons. | [3] |

| Flammability | Not flammable | Does not pose an explosion hazard at normal temperatures. | [2] |

| Viscosity | 4.3 centipoise | at 20 °C | [2] |

Thermodynamic Data

Thermodynamic properties are crucial for process design, heat transfer calculations, and modeling the environmental behavior of a substance. While specific experimental data for this compound is limited in the provided sources, data for the closely related isomer HCFC-122 (CAS 354-21-2) can provide context. For instance, the constant pressure heat capacity (Cp,liquid) for HCFC-122 has been measured as 167.04 J/mol·K at 298.15 K[4][5]. Such data is typically determined using calorimetry over a range of temperatures[5]. The calculation of comprehensive thermodynamic tables often relies on equations of state, such as the Modified Benedict-Webb-Rubin (MBWR) equation, which provides an accurate fit for data over a wide range of temperatures and pressures.

Safety and Handling

As a halogenated hydrocarbon, this compound requires careful handling to minimize exposure and environmental impact.

Hazard Profile

While a detailed GHS classification for this specific isomer is not available in the search results, related compounds offer insight into potential hazards. Isomers are known to cause skin, eye, and respiratory tract irritation[3][6]. Prolonged exposure may lead to neurological effects and organ damage[3]. Like other HCFCs, this compound is recognized as an ozone-depleting substance[6].

Recommended Handling Protocols

Given the potential hazards, the following handling procedures are essential for laboratory personnel:

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[3][6].

-

Incompatible Materials: Avoid contact with chemically active metals such as potassium, powdered aluminum, zinc, and magnesium, as violent reactions can occur[6][7].

-

Thermal Decomposition: Avoid contact with hot surfaces or flames, as this can produce toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene[7].

Experimental Methodology: Vapor Pressure Determination

The causality behind experimental choices in physical chemistry is rooted in achieving equilibrium and measuring it accurately. The determination of vapor pressure is a prime example. The static method is a foundational technique for its directness and precision.

Workflow for the Static Method

This method involves measuring the pressure of the vapor in direct equilibrium with its condensed phase (liquid) in a closed system at a constant temperature.

Caption: Workflow for vapor pressure measurement using the static method.

Protocol Steps and Rationale

-

Sample Preparation and Degassing: A purified sample is introduced into a sample cell. It is crucial to remove dissolved, non-condensable gases (like air) as they would contribute to the total pressure, leading to erroneously high vapor pressure readings. This is typically achieved by several "freeze-pump-thaw" cycles where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases[8].

-

Equilibration: The degassed sample is placed in a thermostatically controlled bath to maintain a precise and uniform temperature. The system must be allowed sufficient time to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: Once at equilibrium, the pressure of the vapor in the headspace is measured using a high-precision pressure transducer (e.g., a capacitance manometer).

-

Data Collection: The procedure is repeated at various temperatures to generate a dataset of vapor pressure as a function of temperature[8]. This data can then be used to determine thermodynamic properties like the enthalpy of vaporization via the Clausius-Clapeyron equation.

References

-

trichloro-1,1-difluoroethane, 1,2,2- (C2HCl3F2) - GazFinder. [Link]

-

Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem. [Link]

-

1,1-Difluoro-1,2,2-trichloroethane | C2HCl3F2 | CID 9630 - PubChem. [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

1,1,2-Trichloro-1,2-difluoroethane | C2HCl3F2 | CID 92756 - PubChem. [Link]

-

Ethane, 1,2,2-trichloro-1,1-difluoro- - NIST WebBook. [Link]

-

1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem. [Link]

-

1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem. [Link]

-

Thermodynamic Properties of HCFC-123 - Meier Supply. [Link]

-

PROPERTIES OF R-22 (CHLORODIFLUOROMETHANE) - Industrial Refrigeration Consortium. [Link]

-

F30 SI: Thermophysical Properties of Refrigerants - ResearchGate. [Link]

-

THERMODYNAMIC PROPERTIES OF FREON 12 REFRIGERANT (R-12). - Under The Ice. [Link]

-

The vapor pressure of 1,1-dichloro-2,2,2-trifluoroethane (R123) (Journal Article) | OSTI.GOV. [Link]

-

CHLORODIFLUOROMETHANE - CHF2CI R-22 - Climalife. [Link]

-

1,1-Difluoroethane - Hazardous Substance Fact Sheet. [Link]

-

Ethane, 1,2,2-trichloro-1,1-difluoro-, Condensed phase thermochemistry data - NIST WebBook. [Link]

-

Chemical Properties of Ethane, 1,1,1-trichloro-2,2,2-trifluoro- (CAS 354-58-5) - Cheméo. [Link]

-

1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia. [Link]

-

Thermophysical Properties of Fluid Systems - NIST WebBook. [Link]

Sources

- 1. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Respiratory protection equipments C2HCl3F2 (trichloro-1,1-difluoroethane, 1,2,2-), CAS number 354-21-2 [en.gazfinder.com]

- 4. benchchem.com [benchchem.com]

- 5. Ethane, 1,2,2-trichloro-1,1-difluoro- [webbook.nist.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,1-Trichloro-2,2-difluoroethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trichloro-2,2-difluoroethane (C2HCl3F2), a halogenated ethane, presents a compelling case study in molecular structure and bonding. The asymmetric substitution of chlorine and fluorine atoms on the ethane backbone introduces significant electronic and steric effects that dictate its conformational preferences and reactivity. Understanding the nuanced interplay of these forces is crucial for professionals in fields ranging from materials science to drug development, where precise molecular geometry and electronic properties are paramount. This guide provides a comprehensive technical overview of the molecular structure, bonding, and conformational dynamics of this compound, drawing upon established principles and comparative analysis with related chlorofluoroethanes.

Molecular Geometry and Key Structural Parameters

The molecular geometry of this compound is characterized by a central carbon-carbon single bond, with one carbon atom bonded to three chlorine atoms and the other to two fluorine atoms and a hydrogen atom. This arrangement leads to a staggered conformation being the most stable, minimizing steric repulsion between the bulky chlorine and fluorine atoms.

| Parameter | Predicted Value | Justification and Comparative Insights |

| C-C Bond Length | ~1.54 Å | Similar to other halogenated ethanes. The presence of multiple electronegative halogens can slightly shorten the C-C bond compared to ethane (1.53 Å) due to inductive effects. |

| C-Cl Bond Length | ~1.77 Å | Consistent with C-Cl bond lengths in other chloroalkanes. |

| C-F Bond Length | ~1.35 Å | Typical for C-F bonds in fluoroalkanes. |

| C-H Bond Length | ~1.09 Å | Standard for C-H bonds in alkanes. |

| Cl-C-Cl Bond Angle | ~109.5° | Expected to be close to the ideal tetrahedral angle, with minor deviations due to steric repulsion between the large chlorine atoms. |

| F-C-F Bond Angle | ~109.5° | Also anticipated to be near the tetrahedral angle. |

| H-C-F Bond Angle | ~109.5° | Approximating the ideal tetrahedral geometry. |

Bonding Analysis: A Molecular Orbital Perspective

The bonding in this compound can be effectively described using molecular orbital (MO) theory. The carbon atoms are sp3 hybridized, forming a sigma (σ) bond framework. The high electronegativity of the fluorine and chlorine atoms significantly influences the electronic distribution within the molecule.

The C-F and C-Cl bonds are highly polarized, with the electron density drawn towards the halogen atoms. This results in a significant dipole moment for the molecule. The lone pairs on the halogen atoms occupy non-bonding molecular orbitals.

A key aspect of the bonding in fluorinated ethanes is the phenomenon of hyperconjugation. This involves the interaction of the filled σ C-H or C-C bonding orbitals with the vacant σ* antibonding orbitals of the vicinal C-F or C-Cl bonds. In the staggered conformation of this compound, these interactions contribute to the overall stability of the molecule. The gauche effect, where a conformation with adjacent electronegative substituents is favored, is a well-known consequence of hyperconjugation in 1,2-difluoroethane. While the steric bulk of the three chlorine atoms in this compound will likely dominate, hyperconjugative interactions between the C-H bond and the anti-periplanar C-Cl bonds, and between the C-C bond and the C-F/C-Cl bonds, will play a role in fine-tuning the conformational energetics.

Conformational Analysis and Rotational Barrier

Rotation around the central C-C bond in this compound leads to different staggered and eclipsed conformations. The potential energy surface for this rotation is characterized by energy minima corresponding to the staggered conformers and energy maxima for the eclipsed conformers.

The rotational barrier is the energy difference between the most stable staggered conformation and the highest energy eclipsed conformation. Due to the significant steric hindrance posed by the three chlorine atoms on one carbon and the two fluorine atoms on the other, a substantial rotational barrier is expected.

1,1,1-Trichloro-2,2-difluoroethane synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 1,1,1-Trichloro-2,2-difluoroethane

Introduction

This compound (CCl₃CHF₂) is a hydrochlorofluorocarbon (HCFC) belonging to the HCFC-122 isomer group. As with other HCFCs, its production and use have been regulated under the Montreal Protocol due to its ozone-depleting potential.[1][2][3] Primarily, HCFC-122 isomers serve as chemical intermediates in the synthesis of other fluorochemicals, such as HCFC-123 and HCFC-124.[4] This guide provides a detailed examination of the prevalent synthesis and purification methodologies for this compound, intended for researchers and professionals in chemical development.

The synthesis of trichlorodifluoroethanes often results in a mixture of isomers, necessitating robust purification methods to isolate the desired compound. Understanding the distinct physical properties of these isomers is fundamental to developing effective separation protocols.

| Property | This compound (HCFC-122a) | 1,1,2-Trichloro-1,2-difluoroethane (HCFC-122b) | 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) |

| CAS Number | 354-12-1[5] | 354-15-4[6] | 354-21-2[7] |

| Molecular Formula | C₂HCl₃F₂[5] | C₂HCl₃F₂[6] | C₂HCl₃F₂[7] |

| Molecular Weight | 169.38 g/mol [5][8] | 169.38 g/mol [6] | 169.38 g/mol [7] |

| Boiling Point | ~72°C (for a related isomer)[9] | Data not readily available | ~74.8°C[7] |

Note: Specific boiling point data for this compound is not consistently available in the provided search results; data for related isomers is used to illustrate the principle of separation by distillation.

Synthesis Methodologies

The industrial production of this compound and its isomers typically involves the chlorination of a difluoroethane precursor or the fluorination of a trichloroethane precursor. The choice of starting material and reaction conditions is critical for maximizing the yield of the desired isomer.

Free Radical Chlorination of 1,1-Difluoroethane Derivatives

A common synthetic approach involves the chlorination of a less-chlorinated fluoroethane. For instance, a process for producing the related compound 1,1,2-trichloro-2,2-difluoroethane involves contacting 1,1-difluoroethylene with a chlorinating agent in the presence of a free-radical initiator.[10] A similar principle can be applied to produce this compound.

The reaction proceeds via a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical initiator. The process must be carefully controlled to prevent over-chlorination, which would result in products like tetrachlorodifluoroethane (CFC-112).[10]

Experimental Protocol: Liquid-Phase Photochlorination

-

Reactor Setup: A jacketed glass reactor equipped with a UV lamp, a gas inlet tube, a condenser, and a mechanical stirrer is charged with the starting material, such as 1,1-dichloro-2,2-difluoroethane.

-

Initiation: The reaction mixture is cooled to a controlled temperature (e.g., 10-20°C), and the UV lamp is activated to initiate the formation of chlorine radicals from the chlorine gas feed.

-

Reaction: Chlorine gas is bubbled through the liquid phase at a controlled rate. The reaction is exothermic and requires efficient cooling to maintain a constant temperature, which influences the selectivity of the chlorination.

-

Monitoring: The reaction progress is monitored in real-time using in-line Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product and byproducts.

-

Termination: Once the desired conversion is achieved, the chlorine feed and the UV source are turned off. The reactor is then purged with an inert gas like nitrogen to remove dissolved HCl and unreacted chlorine.

Causality Behind Experimental Choices:

-

Low Temperature: Suppresses over-chlorination and reduces the formation of undesired byproducts by decreasing the rate of subsequent chlorination reactions.

-

UV Initiation: Provides the energy to break the Cl-Cl bond, creating the chlorine radicals necessary to start the chain reaction, without requiring high temperatures that could lead to decomposition.

-

Molar Ratio Control: Carefully controlling the molar ratio of chlorine to the organic substrate is crucial. A lower chlorine ratio minimizes the formation of more highly chlorinated products.[11]

Catalytic Fluorination of Polychlorinated Ethanes

Another viable pathway is the fluorination of a suitable polychlorinated ethane, such as pentachloroethane (CHCl₂CCl₃), using anhydrous hydrogen fluoride (HF). This is a gas-phase reaction carried out at elevated temperatures over a fluorination catalyst.

Catalysts for this process are typically based on chromium, often with co-catalysts to enhance activity and selectivity.[12][13] The reaction involves the sequential replacement of chlorine atoms with fluorine atoms.

Typical Reaction Conditions

| Parameter | Value Range | Rationale |

| Temperature | 150 - 350°C[12] | Provides activation energy for the Cl/F exchange; temperature affects selectivity. |

| Pressure | 0.1 - 1.1 MPa[12] | Influences residence time and can affect catalyst lifetime. |

| Catalyst | Chromium-based (e.g., Cr₂O₃), often activated with HF.[12][13] | Provides an active surface for the halogen exchange reaction. |

| HF:Organic Ratio | 2:1 to 40:1 (molar)[12] | A high excess of HF drives the reaction towards higher degrees of fluorination. |

Process Flow for Synthesis

Caption: Generalized workflow for the synthesis of HCFC-122a.

Purification and Isomer Separation

The crude product from the synthesis reactor is a mixture containing the target this compound, its isomers (like 1,2,2-trichloro-1,1-difluoroethane), unreacted starting materials, and acidic byproducts such as HCl and HF.

Removal of Acidic Byproducts

The first purification step is the removal of corrosive acidic gases.

-

Water/Alkali Scrubbing: The crude gas stream is passed through a series of scrubbing towers. A water wash removes the bulk of the HCl and HF, followed by a dilute alkali (e.g., NaOH or KOH) wash to neutralize any remaining acidic components.

-

Phase Separation: In some processes, particularly those using a large excess of HF, the product mixture can be cooled, leading to separation into an organic phase (containing the HCFCs) and an HF-rich phase. This allows for the recovery and recycling of unreacted HF.[14]

Fractional Distillation

The primary method for separating the organic components is fractional distillation, which exploits the differences in their boiling points.

-

Multi-Column Distillation: A train of distillation columns is typically used. The first column may remove light ends (more volatile components like unreacted starting materials). Subsequent columns are designed to separate the target isomer from its close-boiling isomers.

-

Azeotropic Considerations: The presence of azeotropes (mixtures that boil at a constant temperature) can complicate separation. In such cases, extractive distillation, where a solvent is added to alter the relative volatilities of the components, may be employed.[15]

Experimental Protocol: Laboratory-Scale Fractional Distillation

-

Apparatus: A multi-tray distillation column (e.g., a Vigreux or packed column) is assembled with a reboiler, condenser, and reflux head.

-

Charge: The neutralized and dried organic mixture is charged to the reboiler.

-

Operation: The mixture is heated to boiling. The vapor passes up the column and is condensed at the top. A portion of the liquid (reflux) is returned to the column to improve separation efficiency, while the remainder (distillate) is collected.

-

Fraction Collection: Fractions are collected at different temperature plateaus, corresponding to the boiling points of the individual components.

-

Analysis: Each fraction is analyzed by GC to determine its composition and purity.

Causality Behind Experimental Choices:

-

High-Efficiency Column: A column with a high number of theoretical plates is necessary to separate components with close boiling points, such as isomers.

-

Reflux Ratio: A high reflux ratio increases the purity of the distillate but reduces the throughput. The optimal ratio is a balance between desired purity and processing time.

Purification Workflow Diagram

Caption: Step-by-step process for purifying crude HCFC-122a.

Quality Control and Analytical Methods

Ensuring the purity of the final product is paramount. Gas Chromatography (GC) is the standard analytical technique for this purpose.

-

Instrumentation: A GC system equipped with a suitable capillary column (e.g., a GS-GASPRO) is used for separation.[16]

-

Detection:

-

Mass Spectrometry (GC-MS): Provides definitive identification of the main component and any impurities by comparing their mass spectra to library data.[16]

-

Electron Capture Detector (GC-ECD): Offers high sensitivity for halogenated compounds, making it ideal for detecting trace-level impurities.[17]

-

-

Quantification: The percentage purity is determined by integrating the peak areas of all components in the chromatogram. An internal or external standard method is used for accurate quantification.

Conclusion

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high selectivity. The co-production of isomers is a significant challenge, making efficient purification, primarily through fractional distillation, a critical part of the manufacturing process. Rigorous analytical quality control, predominantly using gas chromatography, is essential to verify the identity and purity of the final product, ensuring it meets the specifications required for its use as a chemical intermediate.

References

-

1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Process for preparing 1,1,1-trifluoro-2,2-dichloroethane. (1990). Google Patents.

- Process for the manufacture of HCFC-123 and/or HCFC-122. (n.d.). Google Patents.

-

Ethane, 1,1,1-trichloro-2,2-difluoro-. (n.d.). PubChem. Retrieved from [Link]

-

1,1,2-Trichloro-1,2-difluoroethane. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. (n.d.). Google Patents.

- Preparation method of 1,1-difluoro-2-chloroethane. (n.d.). Google Patents.

- Preparation method of 1,1-difluoro-2-chloroethane. (n.d.). Google Patents.

- Process for the purification of 1,1-difluoroethane. (1998). Google Patents.

-

Process for the production of 1,1,2-trichloro-2,2-difluoroethane. (1985). European Patent Office. Retrieved from [Link]

-

Lickley, M., et al. (2024). Bayesian modeling of HFC production pipeline suggests growth in unreported CFC by-product and feedstock production. Nature Communications. Retrieved from [Link]

- Process for isomerizing 1,1,2-trichlorotrifluoroethane. (1994). Google Patents.

-

Global Overview of HCFC, HFC, and HFO/HCFO Production. (2022). Regulations.gov. Retrieved from [Link]

-

Industrial Process Refrigeration and the Phaseout of HCFC-22. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

HCFC Task Force Report. (2003). Montreal Protocol on Substances that Deplete the Ozone Layer. Retrieved from [Link]

-

Ozone-Depleting Substances. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Measurements of HFC-134a and HCFC-22 in groundwater and unsaturated-zone air: Implications for HFCs and HCFCs as dating tracers. (2025). ResearchGate. Retrieved from [Link]

-

Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using a Gas Chromatograph with an Electron Capture Detector (GC-ECD). (n.d.). Pacific Northwest National Laboratory. Retrieved from [Link]

-

ROADMAP FOR PHASE-OUT OF HCFCs IN INDIA. (2009). Ministry of Environment, Forest and Climate Change, India. Retrieved from [Link]

-

Preparing for HCFC phase-out: Fundamentals of uses, alternatives, implications and funding for Article 5 countries. (n.d.). United Nations Industrial Development Organization (UNIDO). Retrieved from [Link]

-

Halocarbon Refrigerant Detection Methods. (n.d.). Defense Technical Information Center. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. moef.gov.in [moef.gov.in]

- 4. Bayesian modeling of HFC production pipeline suggests growth in unreported CFC by-product and feedstock production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1,1,2-Trichloro-1,2-difluoroethane | C2HCl3F2 | CID 92756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,1-DIFLUORO-1,2,2-TRICHLOROETHANE CAS#: 354-21-2 [m.chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. EP0402874A2 - Process for preparing 1,1,1-trifluoro-2,2-dichloroethane - Google Patents [patents.google.com]

- 12. CN104692998A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 13. CN104692997A - Preparation method of 1,1-difluoro-2-chloroethane - Google Patents [patents.google.com]

- 14. CN110536879B - Process for the manufacture of HCFC-123 and/or HCFC-122 - Google Patents [patents.google.com]

- 15. WO1998019982A1 - Process for the purification of 1,1-difluoroethane - Google Patents [patents.google.com]

- 16. gcms.cz [gcms.cz]

- 17. pnnl.gov [pnnl.gov]

A Toxicological Deep Dive: Profiling 1,1,1-Trichloro-2,2-difluoroethane for Research Applications

This guide provides a comprehensive toxicological profile of 1,1,1-Trichloro-2,2-difluoroethane (CAS No. 354-12-1), a hydrochlorofluorocarbon (HCFC), for professionals in research and drug development. Given the limited specific data on this isomer, this document synthesizes available information and draws scientifically grounded analogies from closely related isomers and parent compounds to provide a robust framework for risk assessment and experimental design. The primary in-vivo data referenced pertains to the isomer HCFC-122 (1,2,2-Trichloro-1,1-difluoroethane, CAS No. 354-21-2), as it represents the most detailed toxicological study available for a compound in this immediate chemical family. This distinction is critical for scientific accuracy and is noted throughout the text.

Section 1: Physicochemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of toxicological assessment, as it dictates its environmental fate, potential for absorption, and distribution within biological systems.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 1,2,2-Trichloro-1,1-difluoroethane (HCFC-122) |

|---|---|---|

| CAS Number | 354-12-1[1][2][3] | 354-21-2[4][5][6] |

| Molecular Formula | C₂HCl₃F₂[1][3] | C₂HCl₃F₂[5][6] |

| Molecular Weight | 169.38 g/mol [1][3] | 169.38 g/mol [5] |

| Appearance | Colorless, volatile liquid[4] | Colorless liquid[4] |

| Boiling Point | -41 °C (Note: This value from a commercial supplier appears anomalous; other isomers boil much higher)[1] | 72 °C[4] |

| Melting Point | -39.6 °C[2] | -111 °C[4] |

| Solubility | Poorly soluble in water; miscible with organic solvents[2] | Poorly soluble in water; soluble in organic solvents[4] |

| Vapor Density | 5.84 (Air = 1)[4] | Not specified |

Note: The significant discrepancy in boiling points highlights the importance of isomer-specific data. Researchers should verify the properties of their specific source material.

Section 2: Toxicokinetics: The Body's Interaction with HCFCs

Toxicokinetics defines the journey of a chemical through the body. While specific data for this compound is scarce, the behavior of related chlorinated ethanes provides a predictive model.

-

Absorption: As a volatile compound, the primary route of exposure in a research setting is inhalation.[2][4] Data from analogous compounds like 1,1,1-trichloroethane show rapid and extensive absorption through the respiratory system.[7] Dermal contact is also a potential route of exposure.[8]

-

Distribution: Following absorption, lipophilic compounds like HCFCs are expected to distribute to fatty tissues.[7]

-

Metabolism: Metabolism is a critical determinant of toxicity. It is predicted that this compound is metabolized by cytochrome P450 (CYP) enzymes in the liver, likely CYP2E1, similar to 1,1,1-trichloroethane.[7][9] This oxidative process can lead to the formation of reactive intermediates. Studies on related HCFCs show metabolism can produce metabolites such as trichloroethanol and trichloroacetic acid, which are then excreted.[7][10] Increased urinary fluoride is a key indicator of metabolism for this class of compounds.[11][12]

-

Excretion: The majority of absorbed, unmetabolized parent compound is rapidly eliminated via exhalation.[7][9] Metabolites are primarily excreted in the urine.[7][9]

Caption: Proposed metabolic pathway for this compound.

Section 3: Acute and Short-Term Toxicity Profile

The most comprehensive data on short-term toxicity comes from a 2-week inhalation study in rats using the isomer HCFC-122 (1,2,2-Trichloro-1,1-difluoroethane).[11][12][13] These findings are invaluable for predicting the potential effects of this compound.

Experimental Design Rationale: The study exposed male rats for 6 hours/day, 5 days/week for two weeks to concentrations of 0, 700, 540, and 2200 ppm. This design mimics a subacute occupational exposure scenario and is standard for identifying target organs and establishing a no-observed-adverse-effect level (NOAEL).

Key Findings:

-

Mortality: The compound has low acute toxicity, with a 4-hour approximate lethal concentration (ALC) of 5100 ppm in rats.[11] No exposure-related deaths occurred in the 2-week study at concentrations up to 2200 ppm.[11][12][13]

-

Systemic Effects: Decreased body weight and body weight gain were observed at higher concentrations (≥ 170 ppm).[11][12][13]

-

Hepatotoxicity: The liver was identified as a primary target organ.[12][13] Effects included increased relative liver weights and minimal hepatocellular hypertrophy across all treated groups.[11][12]

-

Clinical Pathology: Significant, dose-related changes in blood chemistry were observed. These findings are critical for monitoring potential exposure in a research setting.

Table 2: Summary of Clinical Pathology Changes in Rats Exposed to HCFC-122 Isomer [11][12][13]

| Parameter | Direction of Change | Exposure Groups Affected | Reversibility |

|---|---|---|---|

| Serum Triglycerides | ↓ | All treated groups | Yes |

| Serum Cholesterol | ↓ | All treated groups | Yes |

| Serum Globulin | ↓ | All treated groups | Yes |

| Serum Total Protein | ↓ | 540 and 2200 ppm | Yes |

| Alanine Aminotransferase (ALT) | ↑ | 540 and 2200 ppm | Yes |

| Urine Fluoride | ↑ | All treated groups | No (after 2-wk recovery) |

Causality: The increase in ALT, a liver enzyme, coupled with increased liver weight and cellular hypertrophy, strongly indicates a direct hepatotoxic effect. The decreases in cholesterol and triglycerides suggest an alteration in hepatic lipid metabolism. The irreversible increase in urinary fluoride is a direct marker of the compound's metabolic breakdown.[11]

Section 4: Target Organ and Systemic Toxicity

-

Hepatotoxicity: As established, the liver is a key target. The observed effects (hypertrophy, altered enzymes) are consistent with exposure to chlorinated solvents.[11][12] This is likely due to the metabolic activation of the compound within the liver, potentially leading to oxidative stress or direct covalent binding of reactive intermediates.[14]

-

Neurotoxicity: In the key rat study, a functional observational battery (FOB) revealed no signs of neurotoxicity.[11][12][13] However, prolonged or excessive exposure to related chlorinated hydrocarbons is known to cause central nervous system (CNS) depression, including dizziness, confusion, and ataxia.[8][15][16] Therefore, while short-term, low-level exposure may not present a neurotoxic risk, caution is warranted.

-

Cardiac Toxicity: A significant, well-documented hazard of many halogenated hydrocarbons is the sensitization of the myocardium to catecholamines (e.g., adrenaline).[16] This can lead to fatal cardiac arrhythmias, a phenomenon known as "sudden sniffing death".[17] While not specifically tested in the HCFC-122 study, this remains a critical potential risk for any acute, high-concentration exposure scenario.

-

Irritation: The compound may cause irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation.[2][4]

Section 5: Chronic Toxicity, Carcinogenicity, and Genotoxicity

Data on the long-term effects of this compound is not available. However, information on related compounds provides context:

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound. However, the structurally similar 1,1,1-trichloroethane was recently classified as "probably carcinogenic to humans" (Group 2A) based on limited human evidence and sufficient evidence in experimental animals.[18][19] The related refrigerant HCFC-123 has been linked to benign tumors in the liver, testis, and pancreas in rats.[20] This suggests a potential carcinogenic risk that warrants stringent exposure controls.

-

Genotoxicity: Data is limited. Many simple HCFCs are not mutagenic in standard in vitro tests like the Ames assay.[21][22] However, some related compounds have shown clastogenic (chromosome-damaging) activity at high doses in vitro or dominant lethal effects in mice, indicating a potential for genetic damage.[20][23]

Section 6: Experimental Protocols for Toxicological Assessment

The following protocols are provided as validated starting points for researchers needing to assess the toxicity of this compound or similar novel compounds.

Protocol 1: In Vivo Short-Term Inhalation Toxicity Study (Rodent Model)

This protocol is based on established OECD guidelines and the specific study conducted on the HCFC-122 isomer.[11][12]

Objective: To determine the target organs and dose-response relationship following subacute inhalation exposure.

Methodology:

-

Animal Model: Use young adult Sprague-Dawley or Wistar rats (10 per sex per group).

-

Acclimatization: Acclimatize animals for at least 5 days prior to exposure.

-

Exposure Groups: Establish a minimum of four groups: Control (air only), Low-Dose, Mid-Dose, and High-Dose. Doses should be selected based on preliminary range-finding studies.

-

Exposure System: Utilize whole-body or nose-only inhalation chambers with dynamically generated test atmospheres. Monitor chamber concentrations continuously.

-

Exposure Regimen: Expose animals for 6 hours/day, 5 days/week, for 2 weeks.

-

In-Life Monitoring (Daily): Record clinical signs of toxicity, morbidity, and mortality.

-

In-Life Monitoring (Weekly): Measure body weight and food consumption.

-

Terminal Procedures: At the end of the 14-day exposure, euthanize animals. Collect blood via cardiac puncture for clinical pathology (hematology and serum chemistry).

-

Necropsy: Perform a full gross pathological examination. Record organ weights (liver, kidneys, brain, spleen, etc.).

-

Histopathology: Preserve major organs and any gross lesions in 10% neutral buffered formalin. Process tissues for microscopic examination by a board-certified veterinary pathologist.

Self-Validation: The inclusion of a control group, multiple dose levels to establish a dose-response, and a comprehensive set of endpoints (clinical, biochemical, and pathological) ensures the trustworthiness and scientific validity of the results.

Caption: Experimental workflow for an in vivo short-term inhalation study.

Protocol 2: In Vitro Cytotoxicity Assay in HepG2 Cells

Objective: To provide a rapid, preliminary assessment of the compound's potential for causing cell death, specifically in a liver-derived cell line.

Rationale: HepG2 cells are a human hepatoma cell line that retains many of the metabolic activities of primary hepatocytes, making them a relevant model for assessing hepatotoxicity.

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) at 37°C and 5% CO₂.

-

Seeding: Seed cells into a 96-well microplate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of final test concentrations. Ensure the final solvent concentration in all wells is constant and non-toxic (<0.5%).

-

Exposure: Remove the old media from the cells and replace it with media containing the test compound concentrations, a vehicle control (solvent only), and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 48 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).

-

Read the absorbance on a microplate reader at ~570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Self-Validation: The use of vehicle controls accounts for any solvent effects, while the positive control ensures the assay is performing correctly. Running the assay in triplicate and repeating it independently confirms the reproducibility of the findings.

Section 7: Safety, Handling, and Exposure Control

Given the identified and potential hazards, strict safety protocols are mandatory.

-

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][24]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[24]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[2]

-

Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[24]

-

Respiratory Protection: In case of inadequate ventilation or potential for high concentrations, a suitable respirator (e.g., a full-face mask with an appropriate combination filter for organic vapors) must be used.[2]

-

-

First Aid:

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[25]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[25]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2][24]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[25]

-

-

Storage and Disposal: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.[26] Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.

Summary and Conclusion

This compound is a compound with a low potential for acute toxicity but presents a significant risk of target organ damage, particularly to the liver, with repeated exposure. The primary route of concern in a research setting is inhalation. While specific data is sparse, evidence from the closely related isomer HCFC-122 indicates that repeated exposure can lead to reversible changes in hepatic function and morphology, with metabolic breakdown evidenced by increased urinary fluoride.[11][12][13] The potential for cardiac sensitization and the carcinogenic classification of analogous compounds necessitate stringent engineering controls and the use of appropriate PPE to minimize all routes of exposure. Researchers must treat this compound with caution and implement the safety and experimental protocols outlined in this guide to ensure a safe and scientifically valid research environment.

References

- 2-Week Inhalation Toxicity Study with HCFC-122 in Rats. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9Sw4P7euMHJ3rCFyp5NyntzFbuY85vjaumRoobchhyWZrvJzRELCM96dJEDvk5_qjEBnPv0FCXShmr_ctM4k3hEBMFIslQ2Woh9tEsrsX50WNS-eElklWZT-EgygiLvcJZj7Si2oRKdBj03gkKYJWHp11QcyVvY=]

- This compound | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTiBwCqqgt-x-_Lj3sdvVV2015gLIDDENd0sTrZ0tq7-7unDyRJ0W8hqMZbLCkur-t2fjDRanXgJhOCugNbWE7d46hpcJZJ3P2WNlRYbu54CNP384iacu59guW_VTPxPMpX2JE7n7YOgSV6VaqtIZ-a6M-SLhfUyRIxrCjYb8oDQNtYNZ_1Gse]

- trichloro-1,1-difluoroethane, 1,2,2- (C2HCl3F2) - GazFinder. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExR8dzg91Ymx-Oh0koZ9ZW4Mf2HJBa_vjHVpQjMoUDSYprC5Ez3jJaEMGKMXXCRnDJDL-VQTCT3PDK_ryUx12txwVd932Ek3HIqdn-vuq_ZTzILorZPvl5tJwBbf_VRNoS3Xy03WsoP2zFG3diI_jy_PgK9Q==]

- 2-Week Inhalation Toxicity Study with HCFC-122 in Rats - Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ_RWJJXHb-MDHpBLxp_O8OIPqerc9fmQrSgyvDHDrEAxlu0kad0YuR9id0m0zoo-nV2vwX2tHBj6YKGuPKk6VDKOt8jEcnyzEWOiiVPxK30fT_v-EZkCAAVEStnby7lN6zfAnHrD_Dz2YBe1wIeIHmsDWEU-LBhI=]

- 2-Week Inhalation Toxicity Study with HCFC-122 in Rats | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfuDETradSGZ_SCnj8D-0Q0NfXaj1rRUN6852mDX8VoxA9TzJMBfuwPsXjG52HKoPThipwjmED_lKz-DY1bUb2TJZcqqdcHZwcVJRriq9dQ_NkHb3b58NeJdXooueqjmU8795_Fuk_towkfBfkvnO26f3oZIeQDpBO4SqnWzxnLs2R-k1UaqD2DLyc7TTRb33Gku8p6QbhSmghXbeK356PcbfnlQ==]

- 1,2,2-Trichloro-1,1-difluoroethane - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5yNGeI37tRirKl8ZuXRqEWWswHZCOkeZbDVp78-ZDjqMb9g4-jBsApPGC98X_R1Ip-Sbx3R4fhgw-6ASnA5Y98S2LQMglCf7eMywRIvhRaEhJQWEFFpxOIRdJxfPvErtcIITDMWDauPPJyORj8I2KYvxK4VpcHBXFkbo_UJuEnbxeTE_zlub6-pkCNNU5Aow=]

- This compound (C2HCl3F2) - GazFinder. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFard8UH5TRcXm6C14oISfSTWVsUAl7mgLk9rVxHv91UMLDy5oVbBrrKxZjSWLpefDOHWzeMWTVa9tu2fRByJ3LP_lF26wdf9DiwSobf_LnzKLhZbTlOxtuW9wcn8Jivoq6AbozsLqn6VRbITizAHMQhJHUtA==]

- 1,1-Difluoro-1,2,2-trichloroethane | C2HCl3F2 | CID 9630 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9630]

- Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67711]

- 1,1,1,2-Tetrachloro-2,2-difluoroethane Safety Data Sheets - Echemi. [URL: https://www.echemi.com/sds/1,1,1,2-tetrachloro-2,2-difluoroethane-cas-76-12-0.html]

- Toxicological Profile for 1,1,1-Trichloroethane - Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://www.

- 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition) - ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/JACC-047-3rd-ed.-11-Dichloro-222-trifluoroethane-HCFC-123-CAS-No.-306-83-2-Third-Edition.pdf]

- 1,1,2-Trichloro-1,2-difluoroethane | C2HCl3F2 | CID 92756 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/92756]

- Ethane, 1,2,2-trichloro-1,1-difluoro- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C354212]

- 1,1,1-TRICHLOROETHANE (2,2,2-D3, 98%) Safety Data Sheet. [URL: https://www.accentchemical.com/images/product/pdf/SDS-AA021.pdf]

- HEALTH EFFECTS - Toxicological Profile for 1,1,1-Trichloroethane - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK587123/]

- [The use of 1,1,1-trichloroethane (methylchloroform) in industrial operations: the neurotoxicity risk] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1792461/]

- Difluoroethane toxicity - WikEM. [URL: https://wikem.org/wiki/Difluoroethane_toxicity]

- Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1519519/]

- Background Information for 1,1,1-Trichloroethane - Interaction Profile for - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153683/]

- 1,2-DICHLORO-1,1-DIFLUOROETHANE (HFA-132b) - ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/JACC-013-12-Dichloro-11-difluoroethane-HFA-132b.pdf]

- Toxicological Profile for 1,1,1-Trichloroethane - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. [URL: https://www.

- Carcinogenicity of 1,1,1-trichloroethane and four other industrial chemicals - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/34774220/]

- 2-CHLORO-1,1,1-TRIFLUOROETHANE - IARC Publications.

- NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloro-1,2-difluoroethane - CDC. [URL: https://www.cdc.gov/niosh/npg/npgd0597.html]

- TOXICOLOGICAL PROFILE FOR 1,1,1-TRICHLOROETHANE - CDC Stacks. [URL: https://stacks.cdc.gov/view/cdc/6131/cdc_6131_DS1.pdf]

- Background Information for 1,1,1-Trichloroethane | ATSDR. [URL: https://www.atsdr.cdc.gov/interactionprofiles/ip-111-trichloroethane-carbon-tetrachloride-trichloroethylene-tetrachloroethylene/ip09_a.pdf]

- Carcinogenicity of 1,1,1-trichloroethane and four other industrial chemicals - ResearchGate. [URL: https://www.researchgate.net/publication/356172608_Carcinogenicity_of_111-trichloroethane_and_four_other_industrial_chemicals]

- Metabolism of 1-fluoro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7738128/]

- Hazardous Substance Fact Sheet - NJ.gov. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0385.pdf]

- Toxicological Profile for 1,1,2-Trichloroethane. [URL: https://www.

- Acute toxicologic and neurotoxic effects of inhaled 1,2-dichloroethane in adult Fischer 344 rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11256820/]

- Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123) - Government of Alberta. [URL: https://open.alberta.ca/dataset/3588998a-115e-407a-97a1-37f265814144/resource/50b85a1a-42c1-4b72-8d77-628d390a4249/download/ch043.pdf]

- Dose-related hepatotoxicity of 1,1,2-trichloro-1,2,2-trifluoroethane in short-term intermittent inhalation exposure in rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6504533/]

- Molecular mechanisms of 1,2-dichloroethane-induced neurotoxicity - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774209/]

- Sudden Death Caused by 1,1-difluoroethane Inhalation | Request PDF - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Respiratory protection equipments C2HCl3F2 (this compound), CAS number 354-12-1 [en.gazfinder.com]

- 3. Ethane, 1,1,1-trichloro-2,2-difluoro- | C2HCl3F2 | CID 67711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Respiratory protection equipments C2HCl3F2 (trichloro-1,1-difluoroethane, 1,2,2-), CAS number 354-21-2 [en.gazfinder.com]

- 5. 1,1-Difluoro-1,2,2-trichloroethane | C2HCl3F2 | CID 9630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethane, 1,2,2-trichloro-1,1-difluoro- [webbook.nist.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Background Information for 1,1,1-Trichloroethane - Interaction Profile for: 1,1,1-Trichloroethane, 1,1-Dichloroethane, Trichloroethylene, and Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolism of 1-fluoro-1,1,2-trichloroethane, 1,2-dichloro-1,1-difluoroethane, and 1,1,1-trifluoro-2-chloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Dose-related hepatotoxicity of 1,1,2-trichloro-1,2,2-trifluoroethane in short-term intermittent inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [The use of 1,1,1-trichloroethane (methylchloroform) in industrial operations: the neurotoxicity risk] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wikem.org [wikem.org]

- 17. researchgate.net [researchgate.net]

- 18. Carcinogenicity of 1,1,1-trichloroethane and four other industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ecetoc.org [ecetoc.org]

- 21. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ecetoc.org [ecetoc.org]

- 23. publications.iarc.who.int [publications.iarc.who.int]

- 24. synquestlabs.com [synquestlabs.com]

- 25. isotope.com [isotope.com]

- 26. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 1,1,1-Trichloro-2,2-difluoroethane in Common Laboratory Solvents

Introduction

1,1,1-Trichloro-2,2-difluoroethane, also known as HCFC-122, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₃F₂.[1] Historically, compounds within this class have been utilized as refrigerants, blowing agents, and solvents.[2] As research and development in various scientific fields, including pharmaceuticals and materials science, continues to evolve, a thorough understanding of the physicochemical properties of such compounds is paramount. This guide provides a detailed exploration of the solubility of this compound in a range of common laboratory solvents.

This document is intended for researchers, scientists, and drug development professionals who may encounter or consider using this compound in their work. A comprehensive grasp of its solubility characteristics is critical for applications such as reaction chemistry, purification processes, and formulation development. Due to the limited availability of precise quantitative solubility data in public literature, this guide synthesizes available information on analogous compounds and provides a robust experimental framework for determining accurate solubility profiles in specific solvent systems.

Core Principles of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like." This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. The key factors influencing the solubility of this compound are its molecular structure, polarity, and the potential for hydrogen bonding.

Molecular Structure and Polarity: this compound is an asymmetric molecule. The presence of highly electronegative chlorine and fluorine atoms induces a significant dipole moment, rendering the molecule polar. The C-Cl and C-F bonds are polar covalent bonds, leading to an uneven distribution of electron density across the molecule.

Intermolecular Forces: The primary intermolecular forces at play in solutions of this compound are:

-

Dipole-dipole interactions: As a polar molecule, this compound will interact with other polar solvent molecules through these forces.

-

London dispersion forces: These are present in all molecules and will be a significant factor in its interactions with non-polar solvents.

-

Hydrogen bonding: this compound itself does not possess a hydrogen atom bonded to a highly electronegative atom (N, O, or F), so it cannot act as a hydrogen bond donor. However, the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.

Based on these principles, it is anticipated that this compound will exhibit greater solubility in polar aprotic and moderately polar protic solvents, as well as in non-polar solvents where London dispersion forces are dominant. Its solubility in highly polar, protic solvents like water is expected to be low.[2]

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be made based on the solubility of structurally similar compounds, such as other isomers of dichlorotrifluoroethane and related halogenated hydrocarbons.[2][3][4] The following table provides an estimated qualitative solubility profile in a range of common laboratory solvents. It is crucial to note that these are predictions and should be experimentally verified for any critical application.

| Solvent Class | Specific Solvent | Predicted Qualitative Solubility |

| Alcohols (Protic, Polar) | Methanol | Soluble |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Ketones (Aprotic, Polar) | Acetone | Soluble |

| Methyl Ethyl Ketone | Soluble | |

| Ethers (Aprotic, Moderately Polar) | Diethyl Ether | Freely Soluble/Miscible |

| Tetrahydrofuran (THF) | Freely Soluble/Miscible | |

| Aromatic Hydrocarbons (Non-polar) | Toluene | Soluble |

| Xylene | Soluble | |

| Halogenated Solvents (Aprotic, Polar) | Dichloromethane | Freely Soluble/Miscible |

| Chloroform | Freely Soluble/Miscible | |

| Carbon Tetrachloride | Freely Soluble/Miscible | |

| Alkanes (Non-polar) | n-Hexane | Soluble |

| Cyclohexane | Soluble | |

| Esters (Aprotic, Polar) | Ethyl Acetate | Soluble |

| Nitriles (Aprotic, Polar) | Acetonitrile | Moderately Soluble |

| Amides (Aprotic, Polar) | Dimethylformamide (DMF) | Moderately Soluble |

| Sulfoxides (Aprotic, Polar) | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Water (Protic, Highly Polar) | Water | Poorly Soluble |

Experimental Determination of Solubility

Given the volatility of this compound, a precise and well-controlled experimental method is required to determine its solubility in various solvents. The following protocol outlines a reliable approach using the isothermal shake-flask method followed by quantification via Gas Chromatography (GC). This method is designed to be self-validating by ensuring equilibrium is reached and by using a robust analytical technique for concentration measurement.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Materials and Equipment:

-

This compound (solute)

-

Selected laboratory solvents

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Shaking incubator or water bath with temperature control

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) and an appropriate capillary column.

-

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a known volume or mass of the desired solvent to each vial.

-

Immediately and tightly seal the vials to prevent the evaporation of the volatile solute and solvent.

-

-

Equilibration:

-

Place the sealed vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solvent remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the vials from the shaker and allow any undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid drawing any undissolved material, it is advisable to use a syringe filter.

-

Accurately dilute the aliquot with a known volume of a suitable solvent. The same solvent used for the solubility test is often appropriate.

-

Analyze the diluted sample by GC.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate the original concentration in the saturated solution to determine the solubility.

-

Intermolecular Interactions Diagram

Caption: Intermolecular forces in solution.

Safety and Handling

As a hydrochlorofluorocarbon, this compound should be handled with appropriate safety precautions. Users should always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep containers tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. While quantitative data is sparse in the literature, a strong theoretical basis and data from analogous compounds suggest good solubility in a wide range of organic solvents and poor solubility in water. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust and reliable method for their determination. A thorough understanding of the solubility and safe handling of this compound is essential for its responsible use in research and development.

References

-

PubChem. 1,1,1,2-Tetrachloro-2,2-difluoroethane. National Center for Biotechnology Information. [Link]

-

GazFinder. trichloro-1,1-difluoroethane, 1,2,2- (C2HCl3F2). [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: 1,1,2,2-Tetrachloro-1,2-difluoroethane. [Link]

-

PubChem. 1,1,2,2-Tetrachloro-1,2-difluoroethane. National Center for Biotechnology Information. [Link]

-

ChemBK. 1,1,2,2-TETRACHLORO-1,2-DIFLUOROETHANE. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Respiratory protection equipments C2HCl3F2 (trichloro-1,1-difluoroethane, 1,2,2-), CAS number 354-21-2 [en.gazfinder.com]

- 3. 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

An In-Depth Technical Guide to the Reactivity of 1,1,1-Trichloro-2,2-difluoroethane with Common Reagents

Introduction

1,1,1-Trichloro-2,2-difluoroethane, designated as HCFC-122, is a hydrochlorofluorocarbon (HCFC) that has seen use in various industrial applications. As with other HCFCs, its chemical behavior is dictated by the presence of carbon-hydrogen, carbon-chlorine, and carbon-fluorine bonds, lending it a unique reactivity profile. This guide provides a comprehensive technical overview of the reactivity of this compound with a range of common laboratory reagents. Understanding these reactions is crucial for its safe handling, transformation into other valuable chemicals, and for predicting its environmental fate. HCFCs are known to be less stable in the atmosphere than their chlorofluorocarbon (CFC) counterparts due to the presence of C-H bonds, which are susceptible to attack by hydroxyl radicals in the troposphere.[1][2][3]

This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who may encounter or utilize this compound in their work. The information presented herein is a synthesis of available literature and expert analysis, designed to provide both a theoretical and practical understanding of HCFC-122's chemical reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₂HCl₃F₂ | [4] |

| Molar Mass | 169.38 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 354-12-1 | [4] |

| Boiling Point | 71-72 °C | [4] |

| Appearance | Colorless liquid | General Knowledge |

Spectroscopic Data for Characterization

Characterization of this compound and its reaction products is critical for any synthetic or analytical procedure.

-

¹H NMR: The proton nuclear magnetic resonance spectrum of this compound is expected to show a triplet in the region of 6.1-6.4 ppm due to coupling with the two adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine-19 nuclear magnetic resonance spectrum provides valuable information about the fluorine environment. For this compound, a doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the single proton.[4]

Reactivity with Common Reagents

Reaction with Bases: Dehydrohalogenation

The presence of a hydrogen atom on the carbon adjacent to the trichloromethyl group makes this compound susceptible to elimination reactions, specifically dehydrochlorination, in the presence of a strong base. This reaction proceeds via an E2 mechanism.

Reaction Pathway:

Caption: Proposed dehydrochlorination of this compound.

While specific experimental data for this compound is limited, a similar compound, 1,2,2-trichloro-1,1-difluoroethane, undergoes dehydrochlorination with sodium hydroxide or potassium hydroxide in aqueous methanol to yield 1,1-dichloro-2,2-difluoroethylene.[5] It is highly probable that this compound will react similarly.

Proposed Experimental Protocol (Modeled on a related reaction):

Objective: To perform the dehydrochlorination of this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve a stoichiometric excess of potassium hydroxide in a mixture of methanol and water.

-

Add this compound to the flask.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) if appropriate standards are available.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water to remove any remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolate the product by distillation.

-

Characterize the product by NMR, IR, and mass spectrometry to confirm the formation of 1,1-dichloro-2,2-difluoroethene.

Self-Validation: The identity of the product can be unequivocally confirmed by comparing its spectroscopic data with known literature values for 1,1-dichloro-2,2-difluoroethene. The disappearance of the starting material's characteristic ¹H NMR triplet and the appearance of new signals corresponding to the alkene product would validate the reaction's success.

Reduction Reactions

The carbon-chlorine bonds in this compound are susceptible to reduction by strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing alkyl halides. The multiple chlorine atoms on a single carbon in this compound present multiple sites for reduction. The reaction is expected to proceed via nucleophilic substitution of chloride by hydride ions (H⁻).

Proposed Reaction Pathway:

Caption: Stepwise reduction of this compound.

The stepwise reduction would likely lead to a mixture of products, with the final product being 1,1-difluoroethane. Controlling the stoichiometry of the reducing agent and the reaction conditions would be critical to achieve selectivity.

Proposed Experimental Protocol:

Objective: To reduce this compound with lithium aluminum hydride.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser and dropping funnel under an inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Aqueous acid (e.g., dilute HCl) for workup

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction by GC.

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute aqueous acid, while cooling the flask in an ice bath.

-

Extract the product with ether.

-

Dry the organic layer and carefully evaporate the solvent (as the product, 1,1-difluoroethane, is a gas at room temperature). The product could be collected in a cold trap.

-

Characterize the gaseous product by GC-MS and NMR spectroscopy.

Self-Validation: The formation of 1,1-difluoroethane can be confirmed by its known mass spectrum and NMR data. The disappearance of the starting material peak in the GC chromatogram would indicate complete reaction.

Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally not reactive towards alkyl halides.[6][7] Therefore, it is expected that this compound would be unreactive towards sodium borohydride under standard conditions.

Reaction with Organometallic Reagents

Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are strong nucleophiles and strong bases. Their reaction with polychlorinated compounds can be complex, involving nucleophilic substitution, elimination, and metal-halogen exchange.

Proposed Reactivity:

Due to the presence of multiple acidic protons and electrophilic carbon centers, the reaction of this compound with organometallic reagents is likely to be non-selective. The strong basicity of these reagents could lead to dehydrochlorination, as discussed previously. Alternatively, nucleophilic attack on one of the chlorine-bearing carbons could occur. Furthermore, metal-halogen exchange is a possibility. Given the high reactivity and lack of selectivity, these reactions are not generally considered a clean method for the functionalization of such polychlorinated compounds. The C-F bond is generally unreactive towards Grignard reagents under normal conditions.[8]

Oxidation Reactions

This compound is generally resistant to oxidation under mild conditions due to the absence of easily oxidizable functional groups. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used to oxidize alkyl groups attached to aromatic rings or alcohols.[9][10] Their reaction with highly halogenated alkanes is not well-documented and is expected to be slow or require harsh conditions, likely leading to a complex mixture of decomposition products rather than a clean oxidation.

Nucleophilic Substitution Reactions

While the carbon atoms in this compound are electrophilic, direct Sₙ2 substitution is hindered by the presence of multiple halogen atoms. Nucleophilic attack is more likely to result in elimination reactions, as discussed with strong bases. Reactions with weaker, less basic nucleophiles might be possible under specific conditions, but are not well-reported for this specific compound. For instance, reactions with amines could potentially lead to substitution, but the basicity of amines could also favor elimination.[11]

Thermal and Photochemical Decomposition

Like other chlorofluorocarbons and hydrochlorofluorocarbons, this compound can decompose at high temperatures or upon exposure to ultraviolet (UV) radiation. Thermal decomposition can produce toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[12]

In the atmosphere, HCFCs are primarily removed by photodissociation in the stratosphere.[2] The C-H bond in HCFC-122 makes it susceptible to attack by hydroxyl radicals (•OH) in the troposphere, leading to its degradation and a shorter atmospheric lifetime compared to CFCs.[1][13]

Conclusion

This compound exhibits a reactivity profile dominated by its susceptibility to base-induced elimination and reduction of its carbon-chlorine bonds. It is relatively inert to mild oxidizing agents and may undergo complex reactions with strong nucleophiles and organometallic reagents. Its decomposition under thermal or photochemical stress is a critical consideration for its environmental impact and safe handling. Further research into the specific reaction conditions and mechanisms for this compound would be valuable for its potential use as a chemical intermediate and for a more complete understanding of its environmental chemistry.

References

-

PubChem. (n.d.). 1,1,1,2-Tetrachloro-2,2-difluoroethane. Retrieved from [Link]

-

Britannica. (2023, December 26). Chlorofluorocarbon (CFC). Retrieved from [Link]

-

Science.gov. (n.d.). hydrochlorofluorocarbons hcfcs hydrofluorocarbons: Topics. Retrieved from [Link]

-

PubChem. (n.d.). Ethane, 1,1,1-trichloro-2,2-difluoro-. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Hydrochlorofluorocarbon – Knowledge and References. Retrieved from [Link]

-

Osaka University. (2018, August 20). Team Enhances Catalytic System to Perform Grignard Reaction on Carbon-Fluorine Bonds. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethane, 1,1,2-trichloro-1,2-difluoro-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethane, 1,2,2-trichloro-1,1-difluoro-. Retrieved from [Link]

-

ResearchGate. (2020, August 5). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

PMC. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Retrieved from [Link]

-

EPA. (1987, March). Catalytic Dehydrohalogenation A Chemical Destruction Method For Halogenated Organics. Retrieved from [Link]

-

All 'Bout Chemistry. (2016, August 10). OrganoLithium Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). A. Organolithium Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

UBC Library Open Collections. (1972, December 18). THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

-